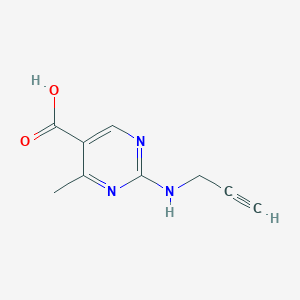
4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1553391-58-4 . It has a molecular weight of 191.19 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid” is C9H9N3O2 . The InChI Code is 1S/C9H9N3O2/c1-3-4-10-9-11-5-7 (8 (13)14)6 (2)12-9/h1,5H,4H2,2H3, (H,13,14) (H,10,11,12) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on similar pyrimidine derivatives emphasizes the synthesis and characterization of various pyrimidine compounds, which are foundational to understanding their broader applications. For instance, β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids have been synthesized and characterized, highlighting a foundational approach to pyrimidine chemistry and its potential for creating pharmacologically relevant compounds (Grant, Seemann, & Winthrop, 1956). Further, the synthesis and proton NMR spectra of pyrimidine-5-carboxylic acids and their derivatives demonstrate the ability to selectively hydrate specific positions on the pyrimidine ring, a crucial step for creating specific molecular functionalities (Kress, 1994).
Pharmacological Potential
A notable study synthesized novel pyrimidine derivatives and evaluated their cardiotonic activity, illustrating the pharmaceutical potential of such compounds. The research found that specific derivatives exhibited positive inotropic effects, suggesting potential applications in heart disease treatments (Dorigo et al., 1996). This work underscores the importance of pyrimidine derivatives in medicinal chemistry, particularly in developing therapies for cardiovascular conditions.
Structural and Medicinal Chemistry Insights
Research into pharmacologically relevant bifunctional compounds containing pyrimidine and other heterocyclic moieties reveals the versatility and importance of pyrimidine derivatives in drug design. The structural analysis and X-ray crystallography of these compounds provide insights into their potential interactions with biological targets, laying the groundwork for the development of new therapeutic agents (Watermeyer, Chibale, & Caira, 2009).
Antimicrobial Applications
A study on the synthesis and antimicrobial evaluation of novel dihydropyrimidine-5-carboxylic acids highlights the potential of pyrimidine derivatives in combating microbial infections. These compounds exhibited significant antibacterial and antifungal activities, suggesting their usefulness in developing new antimicrobial agents (Shastri & Post, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methyl-2-(prop-2-ynylamino)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-3-4-10-9-11-5-7(8(13)14)6(2)12-9/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXCGKYQJXOLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

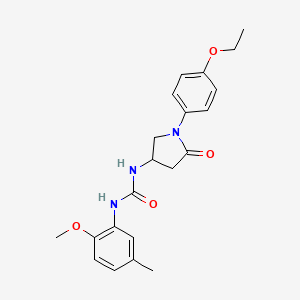
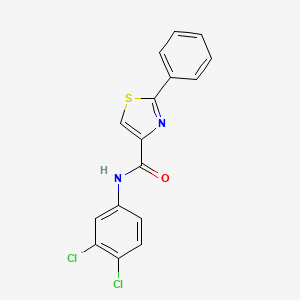
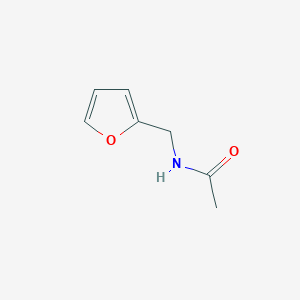
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2734777.png)
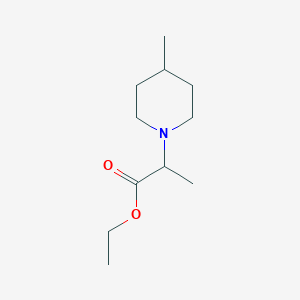
![3-ethyl-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734781.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734782.png)
![Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate](/img/structure/B2734785.png)
![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2734786.png)
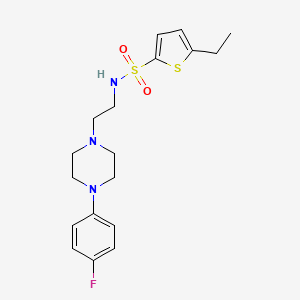
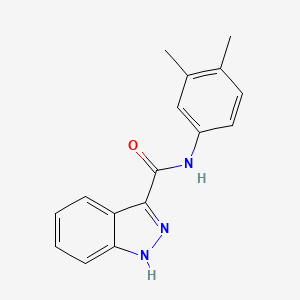
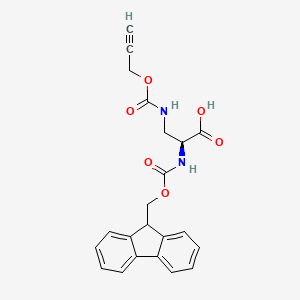
![7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2734790.png)
![4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2734792.png)